N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea
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Overview
Description
N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a urea moiety, and an isobutylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the production of N-substituted ureas in good to excellent yields. The reaction conditions are designed to be environmentally friendly and scalable for industrial applications.
Industrial Production Methods
Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling of phosgene, a hazardous reagent used to generate the desired isocyanate and carbamoyl chloride intermediates.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The isobutylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it prevents the conversion of epoxyeicosatrienoic acids to less active diols, thereby exerting anti-inflammatory effects . Additionally, its inhibition of cyclooxygenase (COX) reduces the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl group.
Hydroxyurea: An antineoplastic agent used in the treatment of sickle cell anemia and certain cancers.
Uniqueness
N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea is unique due to its combined hydroxy and urea functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds like ibuprofen and hydroxyurea .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-hydroxy-1-[1-[4-(2-methylpropyl)phenyl]ethyl]urea |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)15(17)13(14)16/h4-7,9-10,17H,8H2,1-3H3,(H2,14,16) |
InChI Key |
FBLDKAJQWYMCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N(C(=O)N)O |
Origin of Product |
United States |
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